

Application Notes and Protocols for the Subcutaneous Matrigel Plug Assay in Mice

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Compound of Interest

Compound Name: *matrigel*

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Introduction

The subcutaneous **Matrigel** plug assay is a widely used in vivo model to evaluate the effects of various compounds, genetic modifications, or cell types on angiogenesis, the formation of new blood vessels.[1][2] **Matrigel** is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, which is rich in extracellular matrix proteins such as laminin, collagen IV, and various growth factors.[3][4] When injected subcutaneously into mice, this liquid matrix solidifies at body temperature, forming a plug that serves as a scaffold for endothelial cell infiltration, proliferation, and differentiation into new blood vessels.[3][5] This assay provides a robust and quantifiable method to study both pro-angiogenic and anti-angiogenic processes.[1][6]

Applications

- **Screening of Pro- and Anti-angiogenic Compounds:** The assay is instrumental in testing the efficacy of potential therapeutic agents that aim to either promote or inhibit blood vessel formation.[2]
- **Investigating the Role of Specific Genes:** By using genetically modified mouse strains or incorporating cells with altered gene expression into the **Matrigel**, researchers can dissect the function of specific genes in angiogenesis.[5]

- Studying Tumor Angiogenesis: Co-injecting tumor cells with **Matrigel** allows for the in vivo study of tumor-induced neovascularization and the evaluation of anti-cancer therapies targeting this process.[7]
- Elucidating Angiogenic Signaling Pathways: The assay provides a platform to investigate the in vivo relevance of signaling pathways, such as the VEGF and FGF pathways, in response to specific stimuli.

Experimental Protocols

I. General Matrigel Plug Assay Protocol

This protocol describes the basic procedure for the subcutaneous **Matrigel** plug assay. Modifications can be made to include test compounds, growth factors, or cells.

Materials:

- Growth Factor Reduced **Matrigel**
- 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
- Pro-angiogenic factors (e.g., recombinant VEGF or bFGF) and/or test compounds
- Sterile, pre-chilled 1 mL syringes with 24-27 gauge needles
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Ice

Procedure:

- Preparation of **Matrigel** Mixture (on ice):
 - Thaw **Matrigel** overnight at 4°C on ice. It is crucial to keep **Matrigel** and all associated reagents on ice to prevent premature solidification.[8]
 - Prepare the desired concentrations of pro-angiogenic factors and/or test compounds in sterile, ice-cold PBS or serum-free media.

- Gently mix the **Matrigel** with the prepared solutions. A common final volume for injection is 0.3-0.5 mL per mouse.[5][7] For example, mix 450 µL of **Matrigel** with 50 µL of the test solution.[8] Avoid introducing air bubbles.
- Animal Handling and Injection:
 - Anesthetize the mice according to approved institutional protocols.
 - Using a pre-chilled syringe, slowly inject the **Matrigel** mixture subcutaneously into the dorsal flank of the mouse.[7][8]
 - The liquid **Matrigel** will form a solid plug as it warms to body temperature.[5]
- In Vivo Incubation:
 - House the mice for a period of 7-21 days to allow for vascularization of the plug. The optimal duration should be determined based on the specific experimental goals.[9]
- Plug Excision and Processing:
 - At the end of the incubation period, euthanize the mice.
 - Carefully make a skin incision and dissect the **Matrigel** plug from the surrounding tissue.
 - Document the gross appearance of the plugs with photographs.
 - For histological analysis, fix the plugs in 10% neutral buffered formalin overnight, followed by paraffin embedding.[7] For molecular analysis, snap-freeze the plugs in liquid nitrogen and store at -80°C.

II. Quantitative Analysis Methods

This method allows for the visualization and quantification of blood vessels within the **Matrigel** plug.

Procedure:

- Section the paraffin-embedded **Matrigel** plugs (5 µm thickness).[5]

- Perform immunohistochemical staining using a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1) or CD34.[2][7]
- Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate (e.g., DAB) to visualize the stained vessels.[7]
- Counterstain with hematoxylin to visualize cell nuclei.[9]
- Capture images of the stained sections at a consistent magnification (e.g., 200x).
- Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in multiple random fields of view.[9] Alternatively, image analysis software can be used to measure the total area of CD31-positive staining or the depth of vessel ingrowth from the plug edge.[5]

This colorimetric assay quantifies the amount of hemoglobin within the **Matrigel** plug as an indirect measure of blood vessel formation.[9]

Procedure:

- Weigh the excised **Matrigel** plug.
- Homogenize the plug in a known volume of sterile water.
- Centrifuge the homogenate to pellet the insoluble **Matrigel**.
- Transfer the supernatant to a new tube.
- Add Drabkin's reagent to the supernatant. This reagent converts hemoglobin to cyanmethemoglobin.[10][11]
- Measure the absorbance of the solution at 540 nm using a spectrophotometer.[9][11]
- Calculate the hemoglobin concentration using a standard curve generated with a known hemoglobin standard.[12]
- Normalize the hemoglobin content to the weight of the **Matrigel** plug (e.g., μg of hemoglobin per mg of **Matrigel**).

This method quantifies the expression of specific genes related to angiogenesis and inflammation within the cellular infiltrate of the **Matrigel** plug.[\[6\]](#)

Procedure:

- Isolate total RNA from the homogenized **Matrigel** plug using a suitable RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR using primers specific for endothelial cell markers (e.g., mouse CD31, VE-cadherin) and other genes of interest.[\[6\]](#)[\[13\]](#)
- Normalize the gene expression data to a stable housekeeping gene. For more accurate quantification, an external standard, such as a known number of human cells added to the mouse tissue homogenate, can be used for normalization with species-specific primers.[\[6\]](#)[\[14\]](#)

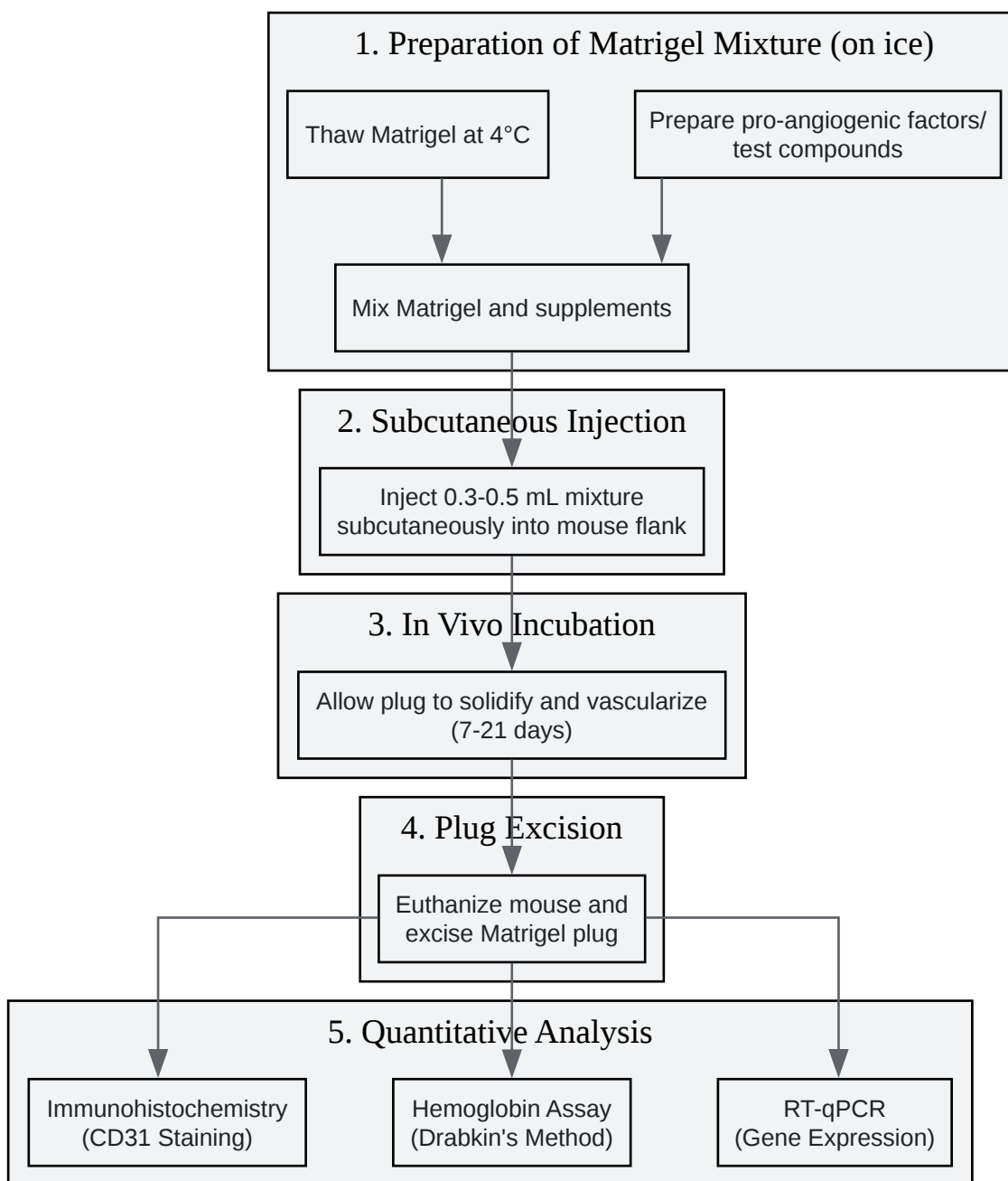
Data Presentation

Table 1: Quantitative Analysis of Angiogenesis in **Matrigel** Plugs

Treatment Group	Microvessel Density (vessels/mm ²) (Mean ± SEM)	Hemoglobin Content (µg/mg plug) (Mean ± SEM)	Relative CD31 mRNA Expression (Fold Change) (Mean ± SEM)
Control (Matrigel alone)	15 ± 3	2.5 ± 0.5	1.0
Pro-angiogenic Factor (e.g., VEGF)	75 ± 8	12.8 ± 1.5	8.2 ± 1.1
Pro-angiogenic Factor + Inhibitor X	25 ± 4	4.1 ± 0.7	2.5 ± 0.4
Test Compound Y	50 ± 6	9.5 ± 1.2	5.7 ± 0.9

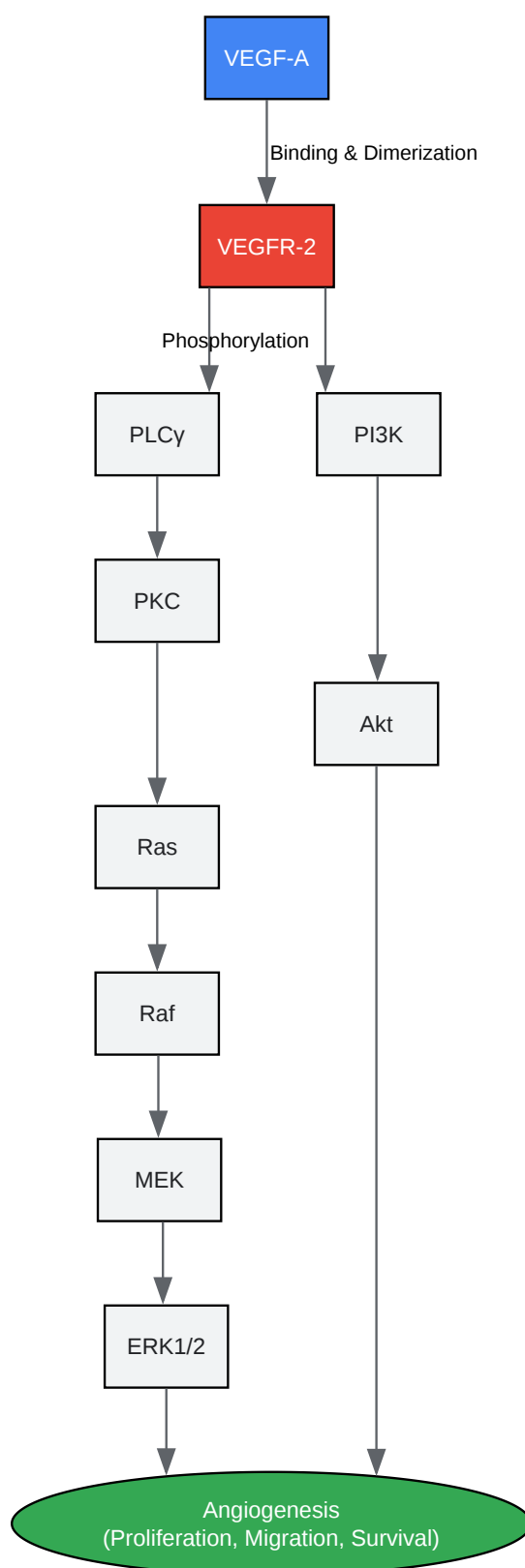
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Visualization of Experimental Workflow and Signaling Pathway



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Caption: Experimental workflow of the subcutaneous **Matrigel** plug assay.



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Caption: Simplified VEGF signaling pathway in angiogenesis.

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